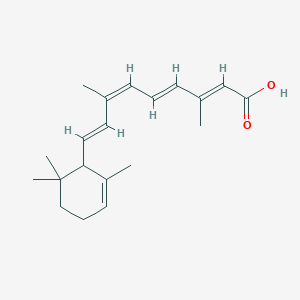

9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid

Descripción

Propiedades

Fórmula molecular |

C20H28O2 |

|---|---|

Peso molecular |

300.4 g/mol |

Nombre IUPAC |

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-yl)nona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-12,14,18H,7,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14+ |

Clave InChI |

ILLYYNHLCANIBL-ZVCIMWCZSA-N |

SMILES isomérico |

CC1=CCCC(C1/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C)(C)C |

SMILES canónico |

CC1=CCCC(C1C=CC(=CC=CC(=CC(=O)O)C)C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials and Key Intermediates

- α-Ionone derivatives : These are commonly used as starting materials for the synthesis of α-retinals, which serve as precursors to various retinoic acid analogues including 9-cis derivatives.

- Bicyclic dienyl triflates and tributylstannylalkenols : Employed in stereoselective coupling reactions to establish the Z-geometry of the polyene chain essential for 9-cis configuration.

Stereoselective Coupling via Hydroxyl-Accelerated Stille Reaction

A pivotal step in the synthesis is the stereoselective Stille coupling reaction between:

- (Z)-tributylstannylbut-2-en-1-ol and bicyclic dienyl triflates.

This reaction proceeds under mild conditions (around 25 °C, 30 minutes) and favors the formation of the Z-isomer due to internal coordination of palladium to the hydroxyl group, accelerating the transmetalation step. This method allows the efficient construction of the polyenic chain with locked 6-s-cis or 6-s-trans conformations, which are crucial for biological activity.

Oxidation to Retinoic Acid

The final step involves oxidation of the aldehyde or alcohol intermediates to the corresponding carboxylic acid. This is typically performed using mild oxidizing agents such as:

- Activated manganese dioxide (MnO2)

- Dess–Martin periodinane

- TEMPO-based oxidations

The oxidation step must preserve the delicate polyene geometry and the 9-cis configuration.

Isotope Labeling and Modified Retinals Preparation

Research on isotope-enriched retinals provides insights into the preparation of chemically modified retinoids, including 9-cis derivatives with didehydro and dihydro modifications. Incorporation of deuterium or carbon-13 isotopes at specific positions has been achieved using tailored synthetic routes, enhancing the study of metabolic pathways and receptor interactions.

Comparative Data Table of Key Preparation Steps

Research Discoveries and Mechanistic Insights

- The stereoselectivity of the Stille coupling reaction is enhanced by internal coordination, a discovery that has improved the yield and purity of 9-cis retinoid analogues.

- Enzymatic studies indicate that 9-cis retinoids, including 9-cis-retinoic acid, are biosynthesized via specific retinol dehydrogenases that selectively oxidize 9-cis-retinol to 9-cis-retinal, suggesting potential enzymatic routes for biological synthesis or biocatalytic approaches.

- The biological activity of related metabolites such as 4-oxo-9-cis and 9,13-dihydro retinoic acids has been demonstrated, supporting the functional relevance of these structural modifications.

Análisis De Reacciones Químicas

Metabolic Reactions

9CDHRA participates in oxidative and reductive pathways:

-

Oxidation at C4 : Forms 4-hydroxy-9CDHRA, a major metabolite detected in rat plasma and tissues .

-

Isomerization : Converts to all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid under physiological conditions .

Metabolite Profile in Rats

| Metabolite | Relative Abundance (%) | Detection Method |

|---|---|---|

| 9CDHRA | 45–60 | HPLC-MS/MS |

| 4-Hydroxy-9CDHRA | 20–30 | NMR |

| 9-cis-13,14-Dihydroretinoic acid | 10–15 | Radiolabeled assays |

Receptor Binding and Signaling

9CDHRA is a high-affinity ligand for retinoid X receptors (RXRs), with dual activity:

-

Cross-talk with RARs : Modulates retinoic acid receptor (RAR) signaling pathways, enhancing transcriptional activity in synergistic models .

Binding Affinities

| Receptor | Ligand | Kd (nM) |

|---|---|---|

| RXR-α | 9CDHRA | 0.3 |

| RAR-γ | 9CDHRA | 5.2 |

Stability and Degradation

9CDHRA exhibits instability under specific conditions:

-

Photodegradation : Rapid isomerization to all-trans forms under UV light (t1/2 = 2–4 hours) .

-

Enzymatic Degradation : Metabolized by CYP26 enzymes into polar derivatives (e.g., 4-oxo-9CDHRA) .

Degradation Kinetics

| Condition | Half-life (h) | Primary Degradation Product |

|---|---|---|

| Dark, pH 7.4 | 24 | 9CDHRA |

| UV exposure | 2 | All-trans-retinoic acid |

| CYP26A1 incubation | 6 | 4-Oxo-9CDHRA |

Functional Implications

Aplicaciones Científicas De Investigación

9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid has numerous scientific research applications, including:

Chemistry: Used as a model compound to study retinoid chemistry and reaction mechanisms.

Biology: Investigated for its role in cellular differentiation and apoptosis, particularly in stem cell research.

Medicine: Explored for its potential therapeutic effects in treating skin disorders, cancers, and neurodegenerative diseases.

Industry: Utilized in the development of cosmetic products and pharmaceuticals due to its regulatory effects on cell growth and differentiation.

Mecanismo De Acción

The compound exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene transcription regulation. Upon binding, the compound activates these receptors, leading to changes in gene expression that regulate cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include the regulation of genes associated with cell cycle control, immune response, and cellular communication.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Retinoids share structural similarities but exhibit distinct functional properties due to variations in double-bond configurations, functional groups, and metabolic stability. Below, 9-cis-4,5-Didehydro-5,6-dihydro Retinoic Acid is compared with two closely related compounds: 9-cis Retinoic Acid and 9-cisRetinal.

Structural and Physicochemical Properties

- In contrast, 9-cisRetinal’s aldehyde group enables its role in visual cycles, distinguishing it from carboxylic acid-containing retinoids .

Research Implications and Data Gaps

Current evidence highlights structural and functional distinctions among these retinoids, but critical gaps persist:

- Comparative Studies : Direct comparisons of solubility, stability, and receptor activation across these compounds are lacking but essential for elucidating structure-activity relationships.

This analysis underscores the need for targeted research to unravel the unique roles of structurally modified retinoids in biomedicine.

Actividad Biológica

9-cis-4,5-didehydro-5,6-dihydro retinoic acid (often referred to as 9-cis-RA) is a derivative of retinoic acid, a metabolite of vitamin A that plays a crucial role in various biological processes, including cell differentiation, growth regulation, and embryonic development. This article explores the biological activity of 9-cis-RA, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.

9-cis-RA functions primarily through its interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are involved in regulating gene expression in response to retinoids.

Key Mechanisms:

- RAR Activation: 9-cis-RA binds to RARs (α, β) and RXR-β, inducing transcriptional activity from RAR-responsive elements (RAREs). This interaction promotes the transcription of genes involved in cellular differentiation and development .

- Dose-Dependent Effects: Studies indicate that 9-cis-RA exhibits a positive dose-dependent effect on RARE-regulated genes. For instance, it has been shown to activate genes such as RARβ2 and Cytochrome P450 (Cyp26) in various cell lines including P19 and HeLa cells .

Physiological Effects

The biological activity of 9-cis-RA extends beyond gene regulation; it also influences developmental processes.

Morphogenetic Effects:

- In vivo studies demonstrated that local application of 9-cis-RA to chick wing buds resulted in digit pattern duplications, indicating its role in limb morphogenesis. The concentration of 0.2 to 0.5 mg/ml was particularly effective in promoting additional digits .

Gene Expression Modulation:

- qRT-PCR analyses revealed that 9-cis-RA can modulate the expression of key genes involved in limb development such as Sonic hedgehog (shh), Homeobox gene-8 (hoxb8), and Bone morphogenetic protein-2 (bmp2), highlighting its critical role in embryonic development .

Comparative Biological Activity

The biological activity of 9-cis-RA can be compared with other retinoids based on their receptor activation potential and physiological effects.

| Compound | RAR Activation | RXR Activation | Key Effects |

|---|---|---|---|

| 9-cis-retinoic acid | High | Moderate | Limb morphogenesis, gene expression modulation |

| All-trans-retinoic acid | Very High | High | Differentiation of various cell types |

| 13-cis-retinoic acid | Moderate | Low | Treatment for acne and certain cancers |

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of 9-cis-RA in various conditions:

- Cancer Research: Investigations into the effects of 9-cis-RA on cancer cell lines have shown promise in inhibiting tumor growth through modulation of gene expression related to apoptosis and differentiation .

- Skin Disorders: The compound has been evaluated for its efficacy in treating skin disorders like psoriasis by promoting keratinocyte differentiation .

- Metabolic Studies: Research indicates that 9-cis-RA may play a role in metabolic regulation by influencing lipid metabolism pathways through RXR activation .

Q & A

Q. How can researchers validate the ecological impact of this compound in non-target organisms?

- Methodological Answer : Conduct acute toxicity assays in model aquatic species (e.g., Daphnia magna) using OECD guidelines. Measure LC50 values and bioaccumulation potential via octanol-water partition coefficients (logP ~6.3) from SDS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.